

toxicological data of 4-(2-Methoxyphenyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(2-Methoxyphenyl)benzaldehyde

Cat. No.: B112610

[Get Quote](#)

An In-Depth Toxicological Profile of **4-(2-Methoxyphenyl)benzaldehyde**: A Data-Driven Analysis and Read-Across Approach

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive toxicological evaluation of **4-(2-Methoxyphenyl)benzaldehyde**. Due to the limited availability of direct empirical data for this specific molecule, this paper employs a robust read-across methodology, a cornerstone of modern chemical safety assessment. By systematically analyzing data from structurally analogous compounds—including the parent molecule benzaldehyde, key isomers, and related methoxylated benzaldehydes—we construct a predictive toxicological profile. This document is intended for researchers, scientists, and drug development professionals, offering insights into potential hazards and outlining the scientific rationale behind the assessment of acute toxicity, genotoxicity, carcinogenicity, and local tissue effects. Detailed experimental protocols and visual workflows are provided to guide future empirical studies.

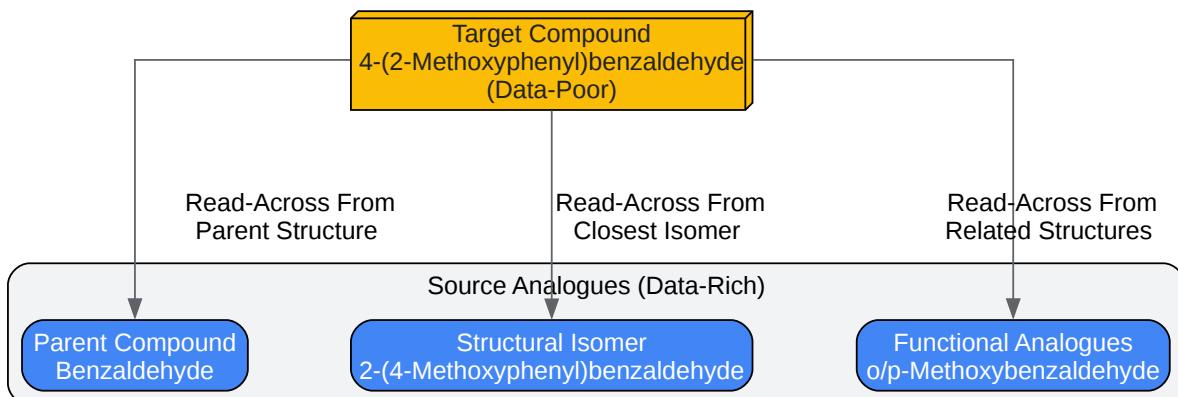
Introduction and Rationale for Read-Across

4-(2-Methoxyphenyl)benzaldehyde is an aromatic aldehyde featuring a biphenyl core structure with a methoxy substituent. While its specific applications are not widely documented, its structure is of interest in medicinal chemistry and materials science. A thorough understanding of its toxicological profile is essential for safe handling, risk assessment, and potential regulatory submission.

Direct toxicological data for **4-(2-Methoxyphenyl)benzaldehyde** is sparse in publicly accessible literature and databases. Consequently, this guide utilizes a scientifically-defensible read-across approach. This strategy leverages data from well-characterized, structurally similar chemicals to predict the toxicological endpoints of a data-poor substance. The primary analogues selected for this analysis are:

- Benzaldehyde (Parent Compound): The foundational structure, providing extensive data on the toxicological impact of the aldehyde functional group.
- Structural Isomers (e.g., 2-(4-Methoxyphenyl)benzaldehyde): Provide the closest structural comparison, incorporating the biphenyl and methoxy moieties.
- Methoxybenzaldehyde Isomers (o-, m-, p-): Inform on the influence of the methoxy group's position on toxicity.

This approach is grounded in the principle that similar chemical structures are likely to have similar metabolic pathways and toxicological properties.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the read-across toxicological assessment.

Hazard Identification and Classification

No definitive GHS classification exists for **4-(2-Methoxyphenyl)benzaldehyde**. However, based on data from its isomer, 2-(4-Methoxyphenyl)benzaldehyde, and the parent compound, a precautionary classification can be inferred.[\[1\]](#)

Predicted GHS Classification:

| Hazard Class | Category | Hazard Statement | Basis of Read-Across |
|--|-------------|--|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 2-(4-Methoxyphenyl)benzaldehyde [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Benzaldehyde, 2-(4-Methoxyphenyl)benzaldehyde [1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Benzaldehyde, 2-(4-Methoxyphenyl)benzaldehyde [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Benzaldehyde and its isomers |

These classifications indicate that the primary hazards are expected to be acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.

Toxicological Endpoints

Acute Toxicity

Direct LD50 values for **4-(2-Methoxyphenyl)benzaldehyde** are not available. The data from analogues provide a reliable estimate of its potential acute toxicity.

| Compound | Route | Species | LD50 Value | Reference |
|----------------|--------|---------|-------------|---------------------------------|
| Benzaldehyde | Oral | Rat | 1300 mg/kg | NTP, 1990[2] |
| Benzaldehyde | Dermal | Rabbit | >1250 mg/kg | NTP, 1990[2] |
| p-Anisaldehyde | Oral | Rat | 3210 mg/kg | Thermo Fisher Scientific SDS[3] |
| p-Anisaldehyde | Dermal | Rabbit | >5000 mg/kg | Thermo Fisher Scientific SDS[3] |
| Vanillin | Oral | Rat | 3300 mg/kg | Fluorochem SDS[4] |

Based on these values, **4-(2-Methoxyphenyl)benzaldehyde** is predicted to have low to moderate acute toxicity via the oral route, likely falling into GHS Category 4. Dermal toxicity is expected to be low. Inhalation of dust or vapors may cause respiratory irritation.[5]

Genotoxicity and Mutagenicity

A comprehensive review of genotoxicity data for benzaldehyde provides a strong basis for assessing this endpoint.

- Bacterial Reverse Mutation Assays (Ames Test): Benzaldehyde consistently yields negative results in bacterial mutation assays.[2]
- In Vitro Mammalian Cell Assays: Benzaldehyde has shown some evidence of weak clastogenic effects (causing chromosomal damage) in mammalian cell assays, such as inducing sister chromatid exchanges in Chinese hamster ovary (CHO) cells.[6]
- In Vivo Assays: In vivo data for benzaldehyde indicates no significant genotoxic potential.[7]

Conclusion: While some in vitro assays suggest a weak potential for chromosomal damage, the overall weight of evidence, particularly the lack of in vivo effects, suggests that benzaldehyde is not a significant genotoxic hazard.[2][7] By extension, **4-(2-Methoxyphenyl)benzaldehyde** is not expected to be a potent mutagen or genotoxin. However, empirical testing would be required for definitive confirmation.

Carcinogenicity

The carcinogenic potential has been thoroughly investigated for benzaldehyde in a 2-year bioassay by the National Toxicology Program (NTP).

- Study Design: F344/N rats and B6C3F1 mice were administered benzaldehyde by gavage in corn oil for two years.[2][6]
- Results:
 - Rats: No evidence of carcinogenic activity in male or female rats.[2]
 - Mice: No evidence in female mice. In male mice, there was some evidence of carcinogenic activity, indicated by an increased incidence of squamous cell papillomas of the forestomach at the highest dose.[6]

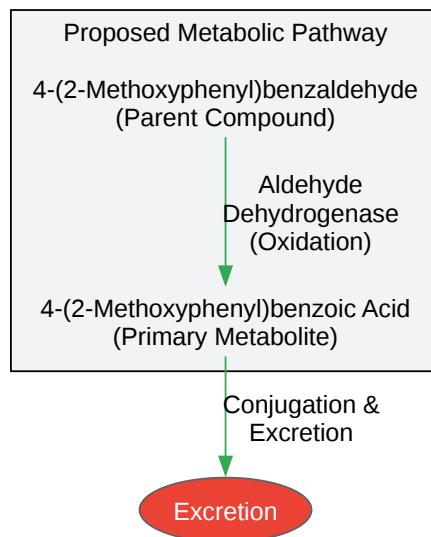
It is important to note that structurally related phenolic compounds, such as 4-methoxyphenol, have demonstrated clear carcinogenic activity in the forestomach of rats.[8] Given the NTP findings for benzaldehyde and the known effects of related metabolites, a complete assessment for **4-(2-Methoxyphenyl)benzaldehyde** would necessitate a long-term bioassay, particularly to investigate potential effects in the rodent forestomach.

Reproductive and Developmental Toxicity

Data from read-across analog p-methoxybenzaldehyde (p-Anisaldehyde) indicates no adverse effects on reproduction or development.[9] A 90-day study in rats with p-methoxybenzaldehyde established a No-Observed-Adverse-Effect Level (NOAEL) of 100 mg/kg/day, with liver effects only observed at higher doses.[9] Based on this, **4-(2-Methoxyphenyl)benzaldehyde** is not anticipated to be a reproductive or developmental toxicant at relevant exposure levels.

Mechanistic Insights: Proposed Metabolic Pathway

The primary metabolic pathway for aromatic aldehydes like benzaldehyde is rapid oxidation to the corresponding carboxylic acid, followed by conjugation and excretion. It is highly probable that **4-(2-Methoxyphenyl)benzaldehyde** follows this same pathway.



[Click to download full resolution via product page](#)

Caption: Predicted primary metabolic pathway via oxidation.

This rapid oxidation is a detoxification pathway, as carboxylic acids are generally less reactive and more readily excreted than aldehydes. The short biological half-life of benzaldehyde supports this metabolic profile.^[7]

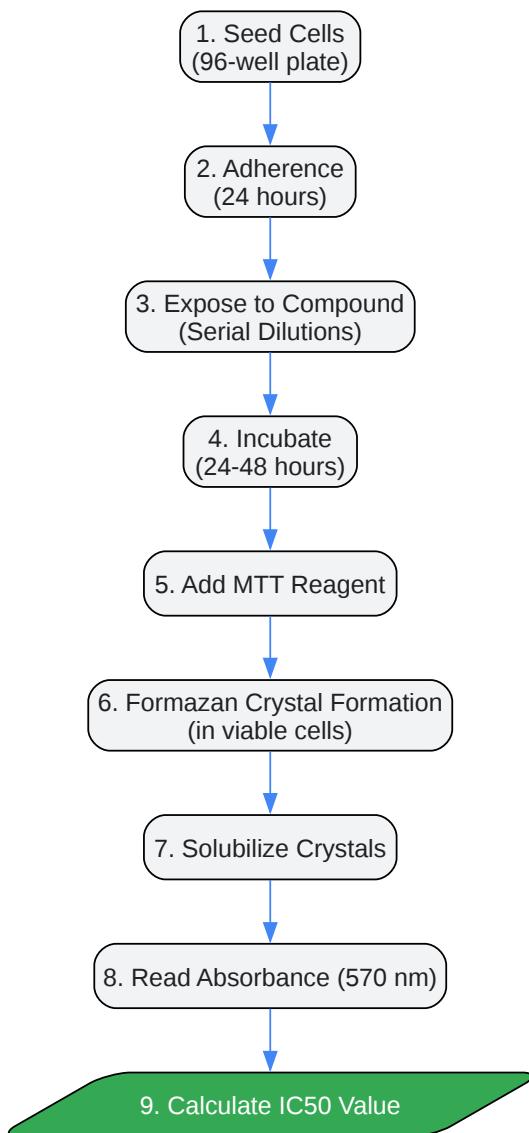
Key Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

To empirically determine the cytotoxic potential of **4-(2-Methoxyphenyl)benzaldehyde**, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is recommended. This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology

- Cell Culture:
 - Culture a relevant human cell line (e.g., HepG2 for liver toxicity, HaCaT for skin) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified incubator.
- Cell Seeding:
 - Seed cells into a 96-well microplate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.
- Compound Preparation and Exposure:
 - Prepare a stock solution of **4-(2-Methoxyphenyl)benzaldehyde** in DMSO.
 - Create a serial dilution in culture media to achieve final concentrations ranging from, for example, 1 μM to 500 μM. Ensure the final DMSO concentration is non-toxic (e.g., <0.5%).
 - Replace the media in the wells with the media containing the test compound. Include vehicle controls (media with DMSO) and untreated controls.
- Incubation:
 - Incubate the plate for 24 or 48 hours.

- MTT Addition:
 - Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Solubilization:
 - Remove the media and add 150 μ L of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
- Data Acquisition:
 - Read the absorbance of each well at 570 nm using a microplate reader.
- Analysis:
 - Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).



[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

Summary and Recommendations

This guide establishes a predictive toxicological profile for **4-(2-Methoxyphenyl)benzaldehyde** through a structured read-across analysis.

| Toxicological Endpoint | Predicted Outcome | Confidence Level |
|------------------------|---|------------------|
| Acute Oral Toxicity | GHS Category 4 (Harmful if swallowed) | High |
| Skin/Eye Irritation | GHS Category 2 (Irritant) | High |
| Genotoxicity | Not expected to be a potent genotoxin | Medium |
| Carcinogenicity | No evidence in rats; some evidence in male mice (forestomach papillomas) based on benzaldehyde. | Medium |
| Reproductive Toxicity | Not expected to be a reproductive toxicant | Medium |

Data Gaps and Future Work: While the read-across approach provides a solid foundation for risk assessment, the following empirical studies are recommended for a definitive profile:

- In Vitro Cytotoxicity: An MTT or similar assay to determine the IC50 value in relevant cell lines.
- Ames Test: To confirm the predicted lack of mutagenic activity.
- In Vitro Micronucleus Assay: To definitively assess clastogenic potential.
- Acute Oral Toxicity (OECD 423): To establish a precise LD50 value.

Safe handling of **4-(2-Methoxyphenyl)benzaldehyde** should proceed with the assumption that it is harmful if swallowed and is an irritant to skin, eyes, and the respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection if dust is generated, should be used at all times.

References

- Fluorochem Ltd. (2013). Safety Data Sheet: 4-Hydroxy-3-methoxy-benzaldehyde. URL: <https://www.fluorochem.co.uk/images/msds/032468.pdf>
- Sigma-Aldrich. (2025). Safety Data Sheet: 2-(4-Methoxyphenyl)benzaldehyde. URL: <https://www.sigmaaldrich.com/sds/aldrich/129658>
- Fisher Scientific. (2024). Safety Data Sheet: Benzaldehyde, 2-hydroxy-4-methoxy-. URL: <https://www.fishersci.com/sds/>
- CymitQuimica. (2024). Safety Data Sheet: 4-(4-Methoxyphenoxy)benzaldehyde. URL: <https://www.cymitquimica.com/sds/F460396>
- Thermo Fisher Scientific. (2010). Safety Data Sheet: 4-Methoxybenzaldehyde. URL: <https://www.thermofisher.com/sds>
- Acros Organics. (2010). Safety Data Sheet: 4-Methoxybenzaldehyde. URL: <https://www.fishersci.com/sds>
- PubChem. Compound Summary for CID 1393220, 2-(4-Methoxyphenyl)benzaldehyde. National Center for Biotechnology Information. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/1393220>
- Santos. Qualitative Tier 2 Assessment: Benzaldehyde.
- Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment: o-methoxybenzaldehyde, CAS Registry Number 135-02-4. Food and Chemical Toxicology, 183, 114417. URL: <https://www.sciencedirect.com/science/article/pii/S027869152300632X>
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3,4-Dimethoxybenzaldehyde. URL: <https://www.thermofisher.com/sds>
- Ozkul, Y., et al. (2014). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Bratislavské lekarske listy, 115(8), 472-6. URL: <https://pubmed.ncbi.nlm.nih.gov/25244585/>
- ResearchGate. (2014). (PDF) Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. URL: https://www.researchgate.net/publication/265882662_Assessment_of_cytotoxic_and_apoptotic_effects_of_benzaldehyde_using_different_assays
- Hirose, M., et al. (1995). Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats. Cancer Letters, 91(2), 173-9. URL: <https://pubmed.ncbi.nlm.nih.gov/7750106/>
- AK Scientific, Inc. Safety Data Sheet: 3-(2-Methoxyphenyl)benzaldehyde. URL: <https://www.aksci.com/sds/>
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Benzaldehyde: Human health tier II assessment. URL: <https://www.industrialchemicals.gov.au/>

- National Toxicology Program. (1990). TR-378: Toxicology and Carcinogenesis Studies of Benzaldehyde (CASRN 100-52-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies). URL: <https://ntp.niehs.nih.gov>

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(4-Methoxyphenyl)benzaldehyde | C14H12O2 | CID 1393220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. fishersci.com [fishersci.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. fishersci.com [fishersci.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. santos.com [santos.com]
- 8. Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- To cite this document: BenchChem. [toxicological data of 4-(2-Methoxyphenyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112610#toxicological-data-of-4-2-methoxyphenyl-benzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com